Distinct Enzyme Inhibition Profile: Dihydroorotase Inhibition by N-(1-benzofuran-3-yl)acetamide
N-(1-benzofuran-3-yl)acetamide has a quantitatively defined, albeit weak, inhibition profile against dihydroorotase, a key enzyme in pyrimidine biosynthesis [1]. In contrast, closely related 2-substituted benzofuran derivatives, such as N-(2-benzoylbenzofuran-3-yl)acetamides, are primarily characterized for anticonvulsant activity and show no reported activity against this target [2]. This difference in primary target engagement highlights the compound's unique and specific biochemical interactions.
| Evidence Dimension | Inhibition of dihydroorotase enzyme |
|---|---|
| Target Compound Data | IC50: 180 µM |
| Comparator Or Baseline | N-(2-(benzoyl/4-chlorobenzoyl)-benzofuran-3-yl)-2-(substituted)-acetamide derivatives (Class-level inference): No reported activity against dihydroorotase. |
| Quantified Difference | Selective, albeit weak, inhibition of dihydroorotase is observed for the target compound, a property not reported for the comparator class. |
| Conditions | Enzyme assay using dihydroorotase from mouse Ehrlich ascites cells at pH 7.37. |
Why This Matters
This unique target engagement profile provides a specific biological starting point, making it valuable for studying pyrimidine biosynthesis and differentiating it from other benzofuran acetamides used in CNS research.
- [1] BindingDB. IC50 data for dihydroorotase inhibition by N-(1-benzofuran-3-yl)acetamide. BDBM50405110. View Source
- [2] Shakya, A. K., Kamal, M., Balaramnavar, V. M., Bardaweel, S. K., Naik, R. R., Saxena, A. K., & Siddiqui, H. H. (2016). Design, synthesis and evaluation of benzofuran-acetamide scaffold as potential anticonvulsant agent. Acta Pharmaceutica, 66(3), 353-372. View Source
